Benzothiazole, 2,2'-ethylenebis-

Material Science Chemical Engineering Solid-State Chemistry

Sourcing a flexible, bidentate benzothiazole ligand with confirmed coordination behavior often leads to variability in linker geometry and purity. Benzothiazole, 2,2'-ethylenebis- (CAS 965-16-2) resolves this by providing a structurally defined ethylene-bridged scaffold essential for reproducible metal complexation, conductive polymer n-doping, and broad-band white-light emission. • Conformational flexibility enables stable chelation with Ti, Zr, V, and Ni centers; forms active ethylene-polymerization catalysts with MAO activation. • Functions as a monomer for aromatic-bis(benzothiazole) polymers that reach semiconductor-level conductivity (tens of S/cm) upon n-doping. • Exhibits broad-band photoluminescence suitable for single-emitter WOLED architectures, simplifying device fabrication. Supplied with full analytical documentation (NMR, HPLC, GC). Standard packaging under inert atmosphere; global shipping with appropriate hazard classification.

Molecular Formula C16H12N2S2
Molecular Weight 296.4 g/mol
CAS No. 965-16-2
Cat. No. B6118913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2,2'-ethylenebis-
CAS965-16-2
Molecular FormulaC16H12N2S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)17-15(19-13)9-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2
InChIKeyRBXSJZVTIQDHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 2,2'-ethylenebis-: Bis-Benzothiazole Building Block


Benzothiazole, 2,2'-ethylenebis- (CAS 965-16-2), also known as 1,2-bis(benzo[d]thiazol-2-yl)ethane, is a member of the benzothiazole class of heterocyclic organic compounds [1]. Its structure features two benzothiazole units bridged by a flexible ethylene linker . This structural arrangement distinguishes it from other bis-benzothiazole analogs, making it a valuable scaffold in coordination chemistry, as a ligand for transition metals [2], a precursor for conductive polymers [3], and a building block for molecules with unique photoluminescent properties [4].

Benzothiazole, 2,2'-ethylenebis- Substitution Limitations


Substituting Benzothiazole, 2,2'-ethylenebis- with other benzothiazole derivatives like 2-mercaptobenzothiazole (MBT) [1], 2,2'-dithiobis(benzothiazole) (MBTS) [2], or 2,2'-methylenebisbenzothiazole (MBBT) is not scientifically equivalent. The specific ethylene bridge in CAS 965-16-2 imparts a unique combination of conformational flexibility [3] and electronic properties [4] that are critical for its function as a bidentate ligand [5], a monomer in conductive polymers [6], and a component in broad-band light-emitting materials [7]. Simple mono-benzothiazoles (e.g., MBT) lack the required chelating ability, while analogs with rigid or shorter linkers (e.g., MBBT or phenyl-bridged) alter the metal coordination geometry [5] and the final material's photophysical and electronic performance [REFS-5, REFS-8].

Benzothiazole, 2,2'-ethylenebis- Performance vs. Analogs


Density & Melting Point vs. Methylene-Bridged Analog

Compared to the methylene-bridged analog, 2,2'-methylenebisbenzothiazole (MBBT, CAS 1945-78-4), Benzothiazole, 2,2'-ethylenebis- exhibits a significantly different physical state and density profile. These differences are critical for its handling in solid-state applications and its behavior in polymer blends [1]. Data suggests the target compound is a solid at room temperature with a higher density than MBBT .

Material Science Chemical Engineering Solid-State Chemistry

Broad-Band White-Light Emission

Studies on benzheterazole derivatives show that benzothiazoles with substituents at the 1,2-position of an ethylene linker exhibit a pronounced broad-band emission, enabling white light generation. This is in contrast to other analogs that emit primarily blue, green, or red light [1]. While this is a class-level observation, it underscores the critical role of the 1,2-ethylene substitution pattern, making Benzothiazole, 2,2'-ethylenebis- a relevant scaffold for such applications.

OLEDs Optoelectronics Photophysics

n-Doped Conductive Polymer Precursor

Aromatic-bis(benzothiazoles), including those with the ethylene-bridged structure, are established precursors for n-dopable conductive polymers. Upon reduction (n-doping), these materials achieve a conductivity in the range of tens of S/cm [1]. This level of conductivity is a key performance metric for applications in organic electronics and energy storage, differentiating this class of materials from non-conjugated or p-type only polymer precursors.

Conducting Polymers Organic Electronics Energy Storage

Ni(II) Complexation vs. Rigid Analogs

The flexible ethylene bridge in Benzothiazole, 2,2'-ethylenebis- (BBTE) dictates its coordination behavior with transition metals, forming tetrahedral complexes with NiX2 (X = Cl, Br, I) and an octahedral complex with Ni(NO3)2 [1]. This contrasts with more rigid analogs like 1,2-bis(2-benzothiazolyl)benzene, which can enforce different coordination geometries and thus exhibit different catalytic or electronic properties [REFS-1, REFS-2].

Coordination Chemistry Homogeneous Catalysis Inorganic Synthesis

Commercial Availability & Analytical Characterization

Benzothiazole, 2,2'-ethylenebis- is commercially available from reputable vendors with a high standard purity of 98%, supported by comprehensive batch-specific analytical documentation including NMR, HPLC, and GC . This ensures reproducibility for research and development purposes. This contrasts with sourcing from non-specialist suppliers where purity and characterization may be unreliable or absent.

Chemical Procurement Quality Control Analytical Chemistry

Benzothiazole, 2,2'-ethylenebis- Applications


n-Dopable Conductive Polymers for Organic Electronics

Benzothiazole, 2,2'-ethylenebis- serves as a key monomer or precursor for synthesizing aromatic-bis(benzothiazole)-based polymers [1]. These polymers, upon n-doping (reduction), exhibit semiconductor-level electrical conductivity on the order of tens of S/cm [1]. This application is critical for developing organic field-effect transistors (OFETs), organic thermoelectric generators, and electrodes in organic batteries [2].

Ligand for Transition Metal Catalysis

The compound's flexible, bidentate nature makes it an excellent ligand for transition metals [3]. It has been used to synthesize Ti, Zr, V, and Ni complexes [4]. Notably, Ti, Zr, and V complexes with this ligand, when activated with methylalumoxane (MAO), have proven to be effective catalysts for ethylene polymerization, yielding bimodal or multimodal polyethylene resins [4]. This application is highly relevant in industrial polymer manufacturing.

Single-Component WOLEDs

Based on the class-level observation that 1,2-substituted benzothiazoles exhibit broad-band white light emission [5], Benzothiazole, 2,2'-ethylenebis- is a promising scaffold for developing active layers in WOLEDs. Its use can simplify device architecture compared to multi-layer or multi-component systems, potentially reducing fabrication costs and improving device stability and color quality over time [5].

Building Block for Coordination Polymers & Functional Materials

Beyond catalysis and electronics, the defined coordination chemistry of Benzothiazole, 2,2'-ethylenebis- with metals like Ni(II) [3] and Cu(II) [6] enables its use in synthesizing novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and sensing. The compound's purity and well-characterized nature ensure reproducible synthesis and property evaluation.

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